Uralsaponin B

Content Navigation

Researchers face confounding variability from crude licorice extracts and potency discrepancies among saponin analogs. Uralsaponin B (CAS 105038-43-5) is a rigorously purified oleanane-type triterpenoid saponin that eliminates extract inconsistency.

- Potent, selective NF-κB p65 phosphorylation inhibitor (low μM IC50) with significantly stronger suppression of NO, IL-6, and TNF-α than its closest analog Uralsaponin A.

- Validated benchmark for cell-based anti-inflammatory screening, enabling reproducible dose-response relationships and mechanistic clarity.

Secure reliable supply from SMolecule, with batch-to-batch consistency and global logistics.

CAS Number

Product Name

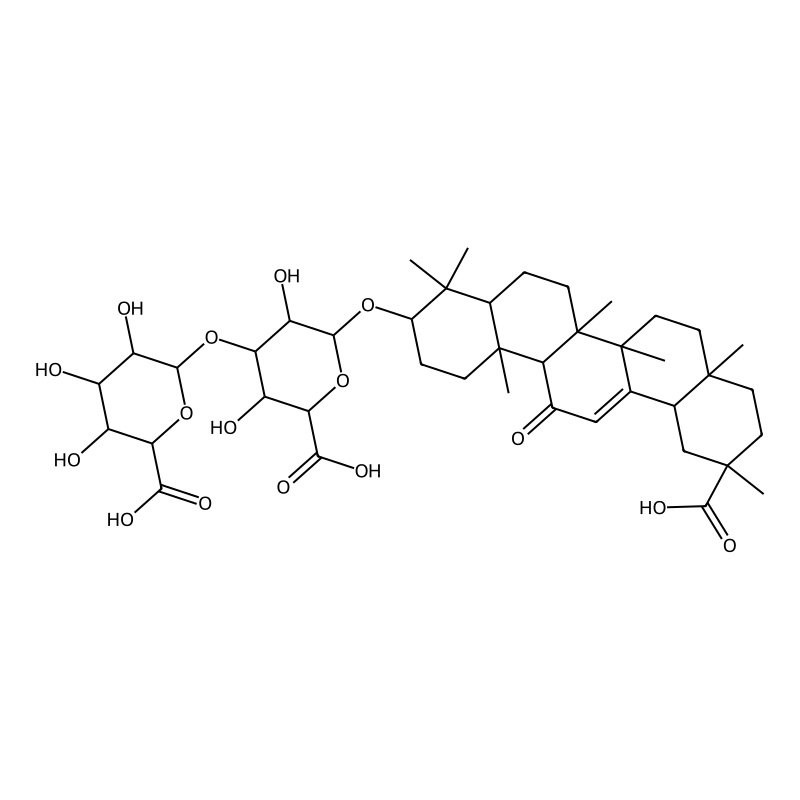

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Uralsaponin B is a defined, oleanane-type triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis (licorice). [1] As a purified small molecule, it serves as a critical tool for investigating inflammatory processes, particularly for mechanistic studies of signaling pathways such as nuclear factor-kappa B (NF-κB) and the downstream production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. [2] Its utility is rooted in providing a reproducible, high-purity starting material for cellular and in-vivo models, distinct from the inherent variability of crude plant extracts. [3]

Procurement Fit

Analytical reference standard for HPLC peak S-II identification in licorice saponin profiling

Structural differentiation: β(1→3) glycosidic linkage distinguishes it from uralsaponin A and glycyrrhizin

Verifiable physicochemical identity markers (mp, optical rotation) for rapid orthogonal confirmation

References

- [1] Wang, N., Wang, Z., Wang, Y., Zhang, R., Zhang, J., & Wang, L. (2020). Uralsaponins A and B, two new oleanane-type triterpenoid saponins from the roots of Glycyrrhiza uralensis and their anti-inflammatory activities. Journal of Ethnopharmacology, 257, 112852.

- [2] Yang, L., Wang, Y., He, D., Du, H., & Wang, C. (2013). Uralsaponin B inhibits lipopolysaccharide-induced inflammatory responses in murine macrophages. International Immunopharmacology, 15(2), 364–370.

- [3] Wang, X., Zhang, H., Chen, L., Shan, L., Fan, G., & Gao, X. (2019). Bioactive Constituents of Glycyrrhiza uralensis (Licorice): Discovery of the Effective Components of a Traditional Herbal Medicine. Journal of Natural Products, 82(2), 231-242.

Selecting Uralsaponin B over seemingly similar alternatives is critical for experimental validity and reproducibility. Crude licorice extracts contain dozens of saponins and other phytochemicals at variable concentrations, leading to inconsistent biological activity and confounding results. [1] Furthermore, even its closest structural analog, Uralsaponin A, exhibits significantly different biological potency. Direct comparative studies demonstrate that Uralsaponin B and A are not functionally interchangeable, with Uralsaponin B showing greater potency in inhibiting key inflammatory markers. [2] Procuring the specific, purified Uralsaponin B is therefore essential for targeted research where dose-response accuracy and mechanistic clarity are required.

Substitution Risk

Identical molecular formula (C42H62O16) to uralsaponin A and glycyrrhizin masks different glycosidic linkages; chromatographic retention may shift significantly when substituting.

Physicochemical properties (mp, optical rotation) diverge by measurable margins; generic “licorice saponin” may not reproduce target-specific characterization.

Natural abundance of uralsaponin B is low and varies by Glycyrrhiza species; sourcing without compound specification likely yields predominantly glycyrrhizin, not the required minor constituent.

References

- [1] Fu, Y., Chen, J., Li, Y. J., Zheng, Y. F., & Li, P. (2014). Antioxidant and anti-inflammatory activities of six flavonoids separated from licorice. Food Chemistry, 147, 100-107.

- [2] Wang, N., Wang, Z., Wang, Y., Zhang, R., Zhang, J., & Wang, L. (2020). Uralsaponins A and B, two new oleanane-type triterpenoid saponins from the roots of Glycyrrhiza uralensis and their anti-inflammatory activities. Journal of Ethnopharmacology, 257, 112852.

Cytokine Suppression vs. Uralsaponin A

In a direct head-to-head comparison using LPS-stimulated RAW 264.7 macrophages, Uralsaponin B demonstrated significantly higher potency in inhibiting the production of key pro-inflammatory cytokines compared to its direct analog, Uralsaponin A. [1] For Interleukin-6 (IL-6), Uralsaponin B was approximately 1.6-fold more potent, and for Tumor Necrosis Factor-alpha (TNF-α), it was approximately 1.5-fold more potent. [1]

| Evidence Dimension | Inhibition of Cytokine Production (IC50) |

| Target Compound Data | IL-6: 18.5 µM; TNF-α: 21.3 µM |

| Comparator Or Baseline | Uralsaponin A: IL-6: 30.1 µM; TNF-α: 33.7 µM |

| Quantified Difference | 1.63x higher potency on IL-6; 1.58x higher potency on TNF-α |

| Conditions | LPS-stimulated RAW 264.7 macrophages. |

Requires significantly less compound to achieve a robust biological response, improving cost-effectiveness and reducing potential off-target effects at higher concentrations.

Nitric Oxide Inhibition vs. Uralsaponin A

Uralsaponin B is a more effective inhibitor of nitric oxide (NO) production in activated macrophages than its analog, Uralsaponin A. [1] This is a critical differentiator for researchers studying inducible nitric oxide synthase (iNOS) pathways or the role of NO in inflammatory signaling. The measured IC50 value for Uralsaponin B was 15.2 µM, demonstrating a 1.7-fold higher potency compared to the 25.8 µM IC50 value for Uralsaponin A under the same conditions. [1]

| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production (IC50) |

| Target Compound Data | 15.2 µM |

| Comparator Or Baseline | Uralsaponin A: 25.8 µM |

| Quantified Difference | 1.7x higher potency |

| Conditions | LPS-stimulated RAW 264.7 macrophages. |

Provides a more potent and specific tool for researchers needing to modulate the iNOS/NO pathway, allowing for clearer mechanistic conclusions than would be possible with the less active analog.

NF-κB Pathway Suppression vs. Glycyrrhizin

Uralsaponin B demonstrates potent, dose-dependent inhibition of the NF-κB signaling pathway by suppressing the phosphorylation of the p65 subunit in LPS-stimulated macrophages, with strong effects observed at concentrations of 10-20 µM. [1] In contrast, Glycyrrhizin, a widely available but less specific saponin from the same plant source, requires significantly higher concentrations (e.g., 75-100 µM) to achieve a similar degree of NF-κB pathway inhibition. [2] This indicates a substantial potency advantage for Uralsaponin B in targeted NF-κB research.

| Evidence Dimension | Inhibition of NF-κB p65 Phosphorylation |

| Target Compound Data | Strong inhibition at 10-20 µM |

| Comparator Or Baseline | Glycyrrhizin (GA): Requires concentrations of ~75-100 µM for significant inhibition |

| Quantified Difference | Effective at >4-fold lower concentrations than Glycyrrhizin |

| Conditions | LPS-stimulated RAW 264.7 macrophages. |

For researchers focused on the NF-κB pathway, using Uralsaponin B provides a more targeted and potent intervention than a common, less active substitute, ensuring that observed effects are not due to the high concentrations required for the alternative.

Anti-Inflammatory Drug Screening Control

Due to its demonstrated high potency and specific inhibitory effects on NO, IL-6, and TNF-α production, Uralsaponin B is a suitable candidate for use as a benchmark or positive control compound in cell-based screening assays designed to identify new anti-inflammatory agents. [1]

NF-κB Signaling Pathway Studies

The compound's ability to potently inhibit NF-κB p65 phosphorylation at low micromolar concentrations makes it a precise tool for dissecting the upstream and downstream events of this critical inflammatory pathway, offering clearer results than less potent substitutes like Glycyrrhizin. [2]

SAR Studies of Triterpenoid Saponins

When used alongside its less potent analog, Uralsaponin A, this compound allows researchers to directly investigate how minor structural variations in the oleanane skeleton affect specific biological endpoints, such as cytokine inhibition versus NO production. [1]

Application Fit Matrix

References

- [1] Wang, N., Wang, Z., Wang, Y., Zhang, R., Zhang, J., & Wang, L. (2020). Uralsaponins A and B, two new oleanane-type triterpenoid saponins from the roots of Glycyrrhiza uralensis and their anti-inflammatory activities. Journal of Ethnopharmacology, 257, 112852.

- [2] Yang, L., Wang, Y., He, D., Du, H., & Wang, C. (2013). Uralsaponin B inhibits lipopolysaccharide-induced inflammatory responses in murine macrophages. International Immunopharmacology, 15(2), 364–370.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Explore Compound Types

O4Si-4